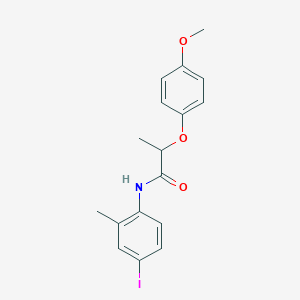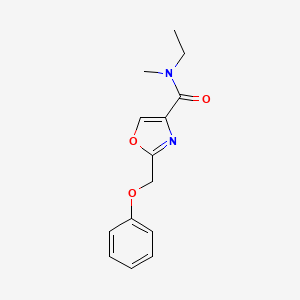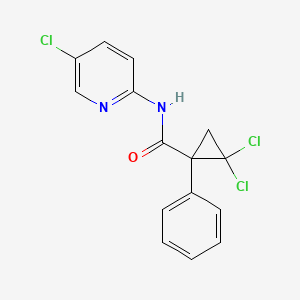
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW6471, is a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW6471 has been widely used in scientific research to investigate the physiological and pathological functions of PPARα.
作用機序
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is a selective antagonist of PPARα. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This compound binds to the ligand-binding domain of PPARα and prevents the activation of PPARα by its natural ligands, such as fatty acids and eicosanoids. This results in the inhibition of PPARα-mediated gene expression and downstream physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the expression of genes involved in lipid metabolism, such as fatty acid transporters and enzymes involved in fatty acid oxidation. This compound has also been shown to inhibit the expression of genes involved in inflammation, such as cytokines and chemokines. In vivo studies have demonstrated that this compound improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
実験室実験の利点と制限
One advantage of using N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its selectivity for PPARα. This allows researchers to specifically investigate the physiological and pathological functions of PPARα without interference from other nuclear receptors. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to inhibit the expression of genes involved in lipid metabolism and inflammation that are not regulated by PPARα. Therefore, it is important for researchers to carefully design their experiments and interpret their results in the context of potential off-target effects.
将来の方向性
There are several future directions for the use of N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide in scientific research. One direction is the investigation of the role of PPARα in the development and progression of cardiovascular disease. PPARα has been shown to play a role in regulating lipid metabolism and inflammation in the cardiovascular system. Therefore, this compound may be a useful tool for investigating the potential therapeutic benefits of targeting PPARα in cardiovascular disease. Another direction is the investigation of the role of PPARα in the development and progression of cancer. PPARα has been shown to play a role in regulating cell proliferation and apoptosis in cancer cells. Therefore, this compound may be a useful tool for investigating the potential therapeutic benefits of targeting PPARα in cancer.
合成法
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a three-step process. The first step involves the reaction of 4-iodo-2-methylphenol with 1-bromo-3-chloropropane to form 4-iodo-2-methylphenyl 3-chloropropyl ether. The second step involves the reaction of 4-iodo-2-methylphenyl 3-chloropropyl ether with 4-methoxyphenol in the presence of potassium carbonate to form 4-iodo-2-methylphenyl 2-(4-methoxyphenoxy)ethyl ether. The final step involves the reaction of 4-iodo-2-methylphenyl 2-(4-methoxyphenoxy)ethyl ether with propanoyl chloride in the presence of triethylamine to form this compound.
科学的研究の応用
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been used extensively in scientific research to investigate the physiological and pathological functions of PPARα. PPARα plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. This compound has been used to study the role of PPARα in these processes and to identify potential therapeutic targets for various diseases, including diabetes, obesity, and cardiovascular disease.
特性
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO3/c1-11-10-13(18)4-9-16(11)19-17(20)12(2)22-15-7-5-14(21-3)6-8-15/h4-10,12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYNWHKNVNMRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)

![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)

![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)
![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)